Cas no 1878368-24-1 (2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine)

2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine
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- インチ: 1S/C10H19NS/c1-5-6-8(2)11-9-7-12-10(9,3)4/h5,8-9,11H,1,6-7H2,2-4H3
- InChIKey: BUBPJYORUFPNCW-UHFFFAOYSA-N
- ほほえんだ: S1CC(NC(CC=C)C)C1(C)C
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-100mg |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 100mg |
¥1280.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-1g |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 1g |
¥5121.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-250.0mg |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 250.0mg |
¥2052.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-500.0mg |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 500.0mg |
¥3419.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-10G |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 10g |
¥ 25,608.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-1G |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 1g |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-5G |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 5g |
¥ 15,364.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-500mg |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 500mg |
¥3419.0 | 2024-04-23 | |
Ambeed | A509634-1g |
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 97% | 1g |
$1108.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3364-250mg |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine |
1878368-24-1 | 95% | 250mg |
¥2052.0 | 2024-04-23 |
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amineに関する追加情報
Introduction to 2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine (CAS No. 1878368-24-1) and Its Emerging Applications in Chemical Biology
The compound 2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine (CAS No. 1878368-24-1) represents a novel heterocyclic amine with a unique structural framework that has garnered significant attention in the field of chemical biology and drug discovery. Its molecular structure, featuring a thietane core substituted with dimethyl and pent-4-enyl groups, endows it with distinct physicochemical properties and biological activities that make it a promising candidate for further exploration.
Recent advancements in the synthesis and characterization of this compound have revealed its potential as a bioactive molecule. The thietane ring system, a sulfur-containing heterocycle, is known for its ability to interact with biological targets in a manner distinct from traditional aromatic or aliphatic compounds. This structural motif has been increasingly recognized for its role in modulating enzyme activity and cellular signaling pathways.
In particular, the presence of the pent-4-enyl side chain introduces a degree of lipophilicity and conformational flexibility to the molecule, which can be exploited to enhance its binding affinity to specific protein targets. This feature is particularly relevant in the context of rational drug design, where optimizing molecular interactions is crucial for achieving therapeutic efficacy.
Current research efforts are focused on elucidating the pharmacological profile of 2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases and other enzymes implicated in inflammatory and metabolic diseases. The dimethyl substituents on the thietane ring may contribute to stabilizing the active conformation of the molecule upon binding to its target, thereby enhancing its biological activity.
The compound's unique structural features also make it an attractive scaffold for derivative design. By modifying the pent-4-enyl group or introducing additional functional moieties, researchers can fine-tune its pharmacokinetic properties and expand its therapeutic applications. For instance, incorporating hydrophilic or charged groups could improve solubility and tissue distribution, while altering the substitution pattern might enhance selectivity against off-target proteins.
From a synthetic chemistry perspective, 2,2-dimethyl-N-(pent-4-en-2-yl)thietan-3-amine presents an intriguing challenge due to its complex heterocyclic framework. Recent reports have demonstrated efficient synthetic routes that leverage transition-metal-catalyzed reactions and organometallic intermediates to construct the thietane core with high regioselectivity. These methodologies not only facilitate access to this compound but also provide a platform for synthesizing structurally related analogs.
The growing interest in sulfur-containing heterocycles in medicinal chemistry is reflected in the increasing number of patents and publications describing their applications in drug development. The thietane scaffold, in particular, has been explored as a potential mimic of natural products with known bioactivity. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying novel derivatives of 2,2-dimethyl-N-(pent-4-enyl)thietan-3-am ine that exhibit enhanced potency and reduced toxicity.
Future directions in the study of this compound may include investigating its mechanism of action at a molecular level. Understanding how it interacts with biological targets can provide insights into its therapeutic potential and guide the development of next-generation drugs. Additionally, exploring its potential as an intermediate in biocatalytic processes could open up new avenues for sustainable chemical synthesis.
The versatility of 2,2-dimethyl-N-(pent-4-enyl)thietan -3-am ine (CAS No. 1878368 -24 -1) also suggests its utility beyond pharmaceutical applications. For example, it could serve as a building block for materials science research or be employed in agrochemical formulations where sulfur-containing heterocycles are known to play a role in pest control.
In conclusion, 2 , 2 -dimethyl -N -( pent - 4 -en - 2 - yl ) thietan -3-am ine represents a fascinating molecule with significant potential in chemical biology and drug discovery . Its unique structural features , coupled with emerging evidence of its bioactivity , make it a compelling subject for further investigation . As synthetic methodologies continue to evolve , access to structurally complex compounds like this one will become increasingly feasible , paving the way for innovative therapeutic strategies.
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